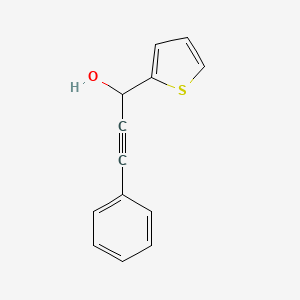![molecular formula C27H28ClN3O4 B5197047 N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide](/img/structure/B5197047.png)
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide is a complex organic compound with a molecular formula of C27H28ClN3O4 and a molecular weight of 493.995 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group, a furan ring, and a morpholinyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate . This intermediate is then subjected to hydrazination, followed by salt formation and cyclization to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
N-[(Z)-2-[5-(4-chlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]benzamide can be compared with other similar compounds, such as:
- N-[(Z)-2-[5-(3-chlorophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)ethenyl]-4-methoxybenzamide
- N-[(Z)-2-[5-(2-chlorophenyl)-2-furyl]-1-({[tetrahydro-2-furanylmethyl]amino}carbonyl)ethenyl]benzamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4/c28-22-9-7-20(8-10-22)25-12-11-23(35-25)19-24(30-26(32)21-5-2-1-3-6-21)27(33)29-13-4-14-31-15-17-34-18-16-31/h1-3,5-12,19H,4,13-18H2,(H,29,33)(H,30,32)/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZKLMXKJKCFKW-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5196964.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![7-nitro-1,3,5-triazatetracyclo[3.3.1.0~3,9~.0~7,9~]nonane](/img/structure/B5196984.png)
![methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5196993.png)
![(5E)-1-benzyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5197001.png)
![N-(2,4-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5197004.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B5197015.png)
![N-[4-(benzyloxy)phenyl]quinoline-8-sulfonamide](/img/structure/B5197030.png)
![methyl 6-[(3aS,6aR)-2-oxo-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-5-yl]pyridine-3-carboxylate](/img/structure/B5197038.png)
![N-(4-methoxybenzyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5197054.png)
![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5197072.png)
